1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is a nitrogen-containing heterocyclic compound derived from acridine. This compound possesses a fused ring system that includes nitrogen atoms, which contributes to its significance in organic chemistry and pharmaceutical research. The chemical structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine belongs to the class of heterocyclic compounds and is specifically categorized as an amine due to the presence of an amino group in its structure. It is part of the broader category of nitrogen-containing compounds that are often studied for their chemical reactivity and biological activities.
The primary method for synthesizing 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine involves the catalytic hydrogenation of acridine. This process typically employs a commercial palladium-alumina catalyst under controlled conditions. The reaction pathway proceeds through several intermediates:
The synthesis can be optimized by adjusting parameters such as temperature and pressure. In industrial settings, platinum or palladium on carbon catalysts are preferred due to their efficacy in promoting complete hydrogenation .
The molecular formula for 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine is , with a molecular weight of approximately 187.28 g/mol. The structure features a complex arrangement of carbon and nitrogen atoms within a bicyclic framework.
The compound's structure allows it to participate in various chemical reactions due to the presence of functional groups that can act as nucleophiles or electrophiles.
Common reagents used in these reactions include:
The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydroacridin-9-amine exerts its effects involves its interactions with various biological molecules. It can modulate enzyme activity and influence cellular signaling pathways.
Research indicates that this compound interacts with specific enzymes involved in biochemical pathways related to hydrogenation and other metabolic processes. These interactions can lead to either inhibition or activation of these enzymes.
While specific boiling points are not readily available for this compound due to its complex nature and potential instability under certain conditions:
The chemical properties include:
These properties make it valuable in synthetic organic chemistry and medicinal applications .
The systematic exploration of 1,2,3,4,4a,9,9a,10-octahydroacridin-9-amine (hereafter termed "octahydroacridine amine") began in the mid-20th century alongside broader investigations into tricyclic nitrogen heterocycles. Early synthetic routes relied on reduction strategies applied to tetrahydroacridine precursors. A landmark 1968 study by Ermolaeva and colleagues demonstrated the reduction of 1,2,3,4-tetrahydroacridine derivatives using concentrated formic acid, yielding trans- and cis-isomers of 10-aminopropyl-substituted octahydroacridines isolated as maleate salts [9]. This method provided a practical route to these complex polycyclic amines, enabling pharmacological evaluation. Subsequent advances focused on improving stereoselectivity and efficiency. Intramolecular cationic imino Diels-Alder reactions, such as the BiCl₃-catalyzed Povarov reaction between N-benzyl aniline and (±)-citronellal, emerged as highly diastereoselective methods (>97% trans-isomer yield) for constructing the octahydroacridine core [3]. Hydrogenation techniques over catalysts like Rh/Al₂O₃ were also refined to access stereodefined decahydro and perhydro derivatives [7].
Table 1: Key Early Synthetic Methods for Octahydroacridine Derivatives
Method | Starting Materials | Key Product | Stereoselectivity | Reference |
---|---|---|---|---|
Formic Acid Reduction | 1,2,3,4-Tetrahydroacridine derivatives | trans/cis-10-Aminopropyl-octahydroacridine maleates | Moderate (mixture isolated) | Ermolaeva (1968) |
BiCl₃-Catalyzed Povarov | N-Benzyl aniline + (±)-Citronellal | trans-N-Benzyl-3,9,9-trimethyl-octahydroacridine | High (>97% trans) | Acelas (2020) |
Rh/Al₂O₃ Catalytic Hydrogenation | Acridine or Tetrahydroacridines | Decahydro-/Perhydroacridines | Variable by conditions | Sci. Direct (2015) |
Octahydroacridine amine occupies a distinct niche within the acridine scaffold hierarchy, characterized by partial saturation of its three-ring system. Unlike planar acridine (e.g., the DNA-intercalating agent proflavine) or partially saturated variants like 1,2,3,4-tetrahydroacridine (tacrine), the octahydro derivative features a puckered, chair-conformed central ring and reduced aromaticity in the outer rings [7]. This conformational flexibility profoundly influences its physicochemical and biological properties. Saturation increases sp³-hybridized carbon content, enhancing three-dimensionality and potentially improving target selectivity compared to flat acridines. Crucially, the amine at position C9 (equivalent to C9 in tacrine) serves as a critical pharmacophore, enabling interactions with biological targets like ion channels or enzymes. Structural studies of polymorphic forms (monoclinic vs. triclinic crystals) reveal how alkyl substituents at C3, C9, or N10 influence molecular packing and hydrogen-bonding networks, potentially modulating solubility and bioavailability [3].
Table 2: Structural Comparison of Key Acridine Scaffolds
Scaffold | Aromatic Rings | Ring Junction Saturation | Key Pharmacophores | Conformational Flexibility |
---|---|---|---|---|
Acridine | 3 | None | C9 substituents (if present) | Low (Planar) |
1,2,3,4-Tetrahydroacridine (THA) | 2 | Ring B saturated | C9-Amino group | Moderate (Non-planar ring B) |
1,2,3,4,4a,9,9a,10-Octahydroacridine | 0 | Rings A/B saturated | C9-Amino group, N10 substituents | High (Puckered rings) |
Decahydroacridine | 0 | Full saturation | N10 substituents | High |
Octahydroacridine amine derivatives emerged during the 1960s as deliberate structural analogs of established tricyclic antidepressants (TCAs) like imipramine. Their design capitalized on the hypothesis that altering the central ring saturation and nitrogen placement within the tricyclic framework could modulate neurotransmitter reuptake inhibition while potentially mitigating the anticholinergic side effects associated with fully aromatic TCAs [6]. Pharmacological screening confirmed this promise. Ermolaeva's seminal work demonstrated that trans-10-(γ-dimethylaminopropyl)-1,2,3,4,4a,9,9a,10-octahydroacridine maleate exhibited antidepressant and sedative properties in animal models qualitatively similar to imipramine, with the trans isomer showing slightly higher activity and comparable toxicity to its dimethyl counterpart. Notably, minimal activity differences were observed between cis and trans diastereomers in initial models [9]. This positioned octahydroacridines as a novel subclass within the broader TCA pharmacopeia, distinct from prototypical dibenzazepines (imipramine) or dibenzocycloheptenes (amitriptyline). Their mechanism was later linked to blockade of cardiac potassium channels, akin to 4-aminopyridine, suggesting a broader neuroactive profile beyond monoamine reuptake inhibition [2]. Research focused on optimizing the amine side chain at N10, with dimethylaminopropyl and methylaminopropyl proving most effective, mirroring optimal chain lengths in classical TCAs [6] [9].
Table 3: Early Structure-Activity Relationships (SAR) of Octahydroacridine Amines
N10-Substituent | C9 Configuration | Key Pharmacological Properties (vs. Imipramine) | Relative Toxicity |
---|---|---|---|
-CH₂CH₂CH₂N(CH₃)₂ (Dimethyl) | trans | Antidepressant, Sedative (Similar/Comparable) | Comparable |
-CH₂CH₂CH₂N(CH₃)₂ (Dimethyl) | cis | Antidepressant, Sedative (Similar/Comparable) | Comparable |
-CH₂CH₂CH₂NHCH₃ (Methyl) | trans | Antidepressant, Sedative (Slightly Reduced Activity) | Lower |
-CH₂CH₂CH₂NHCH₃ (Methyl) | cis | Antidepressant, Sedative (Slightly Reduced Activity) | Lower |
Unsubstituted / Shorter Chain | trans/cis | Significantly Reduced Activity | Not Reported |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0